4-(Phenylamino)piperidine-4-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)piperidine-4-methylamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both phenyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)piperidine-4-methylamine typically involves multi-component reactions. One common method is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of dual-functional ionic liquids as catalysts can enhance the efficiency and environmental friendliness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylamino)piperidine-4-methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)piperidine-4-methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Phenylamino)piperidine-4-methylamine involves its interaction with molecular targets such as enzymes and receptors. The phenyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. Specific pathways involved may include neurotransmitter modulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylpiperidin-4-amine: This compound is structurally similar but lacks the methylamine group.
1-N-Boc-4-(Phenylamino)piperidine: This compound includes a tert-butoxycarbonyl protecting group, making it more stable under certain conditions.
Norfentanyl: A derivative used in the synthesis of fentanyl, it has a similar piperidine core but different functional groups.
Uniqueness
4-(Phenylamino)piperidine-4-methylamine is unique due to its specific combination of phenyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals.
Eigenschaften
CAS-Nummer |
83949-41-1 |
---|---|
Molekularformel |
C12H19N3 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-phenylpiperidin-4-amine |
InChI |
InChI=1S/C12H19N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-10,13H2 |
InChI-Schlüssel |
ZTXCELVEIDRPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CN)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.